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molecular formula C10H16O B8720115 1-(5',5'-Dimethylcyclohex-1'-enyl)ethanone CAS No. 57738-06-4

1-(5',5'-Dimethylcyclohex-1'-enyl)ethanone

Cat. No. B8720115
M. Wt: 152.23 g/mol
InChI Key: NZMDEABOJIQLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393822B2

Procedure details

Phosphorus pentoxide (33.1 g, 233 mmol) was added to a solution of 1-ethynyl-3,3-dimethylcyclohexanol (152 g, 1.00 mol) in MePh (800 ml). The slurry was heated to reflux, and stirred at this temp. for 90 min. The reaction mixture was allowed to cool to room temp., and then poured into ice/water (1:1, 500 ml). The product was extracted with Et2O (2×500 ml), and the combined organic extracts were washed with water (500 ml) and brine (100 ml), dried (Na2SO4) and concentrated under reduced pressure. Silica-gel FC (pentane/Et2O, 9:1, Rf=0.70) provided 13.8 g (9%) of 1-(5′,5′-dimethylcyclohex-1′-enyl)ethanone.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:15]([C:17]1(O)[CH2:22][CH2:21][CH2:20][C:19]([CH3:24])([CH3:23])[CH2:18]1)#[CH:16]>CC1C=CC=CC=1>[CH3:16][C:15]([C:17]1[CH2:18][C:19]([CH3:24])([CH3:23])[CH2:20][CH2:21][CH:22]=1)=[O:1]

Inputs

Step One
Name
Quantity
33.1 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
152 g
Type
reactant
Smiles
C(#C)C1(CC(CCC1)(C)C)O
Name
Quantity
800 mL
Type
solvent
Smiles
CC1=CC=CC=C1
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temp.
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with Et2O (2×500 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (500 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC(=O)C1=CCCC(C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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